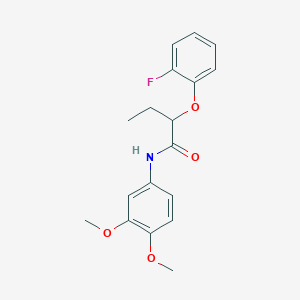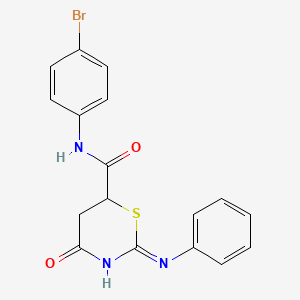
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with dimethyl groups, a sulfonyl group, and a methoxybenzamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first substituted with dimethyl groups at the 3 and 5 positions. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group. Finally, the methoxybenzamide moiety is attached through an amide bond formation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring and methoxybenzamide moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline
- 5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-1-methylindole-2,3-dione
- 1-({2-chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}sulfonyl)-3,5-dimethylpiperidine
Uniqueness
5-(3,5-Dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10-6-11(2)9-17(8-10)22(19,20)12-4-5-14(21-3)13(7-12)15(16)18/h4-5,7,10-11H,6,8-9H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJRUYCCVCAACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(diethylamino)-2-oxoethyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5961250.png)
![2-[(4-methyl-5-octyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B5961264.png)
![1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B5961272.png)
![2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]-N-methyl-N-(oxan-4-ylmethyl)acetamide](/img/structure/B5961273.png)
![5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5961281.png)

![4-fluoro-N-{[1-(4-isobutylbenzoyl)-3-piperidinyl]methyl}benzamide](/img/structure/B5961291.png)
![(1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5961293.png)

![N-(1-{1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5961300.png)
![5,6-dimethyl-2-[(4-methylbenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B5961306.png)
![6-methyl-3-[(2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5961320.png)
![1-[(dimethylamino)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B5961324.png)

